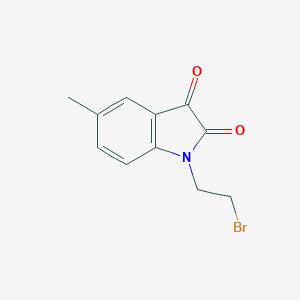

1-(2-Bromoethyl)-5-methylindoline-2,3-dione

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-5-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUGLXLHONECCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407682 | |

| Record name | 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113577-95-0 | |

| Record name | 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination is widely employed for introducing bromine at allylic or benzylic positions. For 1-(2-bromoethyl)-5-methylindoline-2,3-dione, this method involves:

-

Synthesizing 1-(2-hydroxyethyl)-5-methylindoline-2,3-dione via N-alkylation of 5-methylindoline-2,3-dione with ethylene glycol derivatives.

-

Treating the intermediate with NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in an inert solvent (CCl₄ or CHCl₃) under reflux.

Optimized Conditions

Table 1: Radical Bromination Parameters

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Reaction Time | 6–8 hours |

| Initiator | AIBN (0.1 eq) |

| Solvent | CCl₄ |

N-Alkylation Followed by Bromination

Alkylation with 1,2-Dibromoethane

This two-step approach avoids unstable intermediates:

-

N-Alkylation : React 5-methylindoline-2,3-dione with 1,2-dibromoethane in the presence of a base (K₂CO₃ or NaH) in DMF or DMSO.

-

Purification : Recrystallization from ethanol or ethyl acetate.

Key Findings

Mitsunobu Reaction for Alkylation

The Mitsunobu reaction offers an alternative for installing the ethyl chain:

-

Combine 5-methylindoline-2,3-dione, 2-bromoethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.

-

Bromination occurs in situ, eliminating the need for separate steps.

Advantages

-

Higher functional group tolerance

-

Yield: 75–80%

Halogen Exchange Reactions

Sandmeyer-Type Bromination

Adapted from pyrimidine synthesis protocols, this method involves:

-

Diazotization of 1-(2-aminoethyl)-5-methylindoline-2,3-dione with NaNO₂/HBr.

-

Treatment with CuBr to replace the amino group with bromine.

Conditions

-

Temperature : 0–5°C (diazotization), 120°C (decomposition)

-

Yield : 60–65%

Industrial Production and Scalability

Continuous Flow Reactors

Modern facilities employ flow chemistry to enhance safety and efficiency:

Waste Reduction Strategies

-

Solvent Recovery : Distillation of CCl₄ and THF reduces environmental impact.

-

Catalyst Recycling : CuBr from Sandmeyer reactions is reclaimed via filtration.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Radical Bromination | 68–72 | 120–150 | Moderate |

| N-Alkylation | 65–70 | 90–110 | High |

| Mitsunobu Reaction | 75–80 | 200–220 | Low |

| Sandmeyer Bromination | 60–65 | 80–100 | High |

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indole core can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted indoles with various functional groups.

Oxidation: Formation of quinonoid derivatives.

Reduction: Formation of dihydroindole derivatives.

Scientific Research Applications

Summary of Synthetic Routes

| Methodology | Description |

|---|---|

| Bromination | Using NBS with AIBN as an initiator in inert solvents. |

| Industrial Scaling | Continuous flow reactors are employed for efficiency and consistency. |

Chemistry

In organic chemistry, 1-(2-bromoethyl)-5-methylindoline-2,3-dione serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—including substitution reactions with nucleophiles and coupling reactions like Suzuki or Heck reactions—makes it a versatile reagent .

Biology

The compound has been studied for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. The bromine atom's ability to form covalent bonds with nucleophilic sites in proteins and DNA can lead to functional modifications that may influence biological processes .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents targeting various diseases. The interactions of the indole core with biological receptors and enzymes can modulate their activity, leading to significant therapeutic effects .

Industry

Beyond academic research, 1-(2-bromoethyl)-5-methylindoline-2,3-dione finds applications in industrial settings. It is utilized in the production of dyes and pigments due to its vibrant color properties and stability .

Case Studies

Several studies have highlighted the effectiveness of 1-(2-bromoethyl)-5-methylindoline-2,3-dione in various applications:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic activity against cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

- Antimicrobial Properties : Research revealed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione is primarily based on its ability to interact with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. The indole core can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Hazard Profiles of Brominated Indoline Derivatives

| Compound | Hazard Statements (GHS) | Handling Precautions |

|---|---|---|

| 1-(2-Bromoethyl)-5-methylindoline-2,3-dione | H315, H319, H335 (irritant) | Use gloves, ventilated hood |

| 5-Bromo-1-methylindoline-2,3-dione | H302, H315, H319, H332, H335 | Avoid inhalation, skin contact |

Biological Activity

1-(2-Bromoethyl)-5-methylindoline-2,3-dione is a compound belonging to the indoline-2,3-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a bromoethyl group attached to the indoline scaffold, which is known for its ability to interact with various biological targets. The presence of the methyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indoline derivatives. A notable investigation assessed the effects of various indoline-2-one derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated that compounds similar to 1-(2-Bromoethyl)-5-methylindoline-2,3-dione exhibited significant cytotoxic effects:

- MCF-7 Cells : The IC50 values for related compounds ranged from 2.93 to 7.17 µM.

- A-549 Cells : Compounds demonstrated varying degrees of inhibition, with some derivatives showing promising results against VEGFR-2, a key target in cancer therapy .

Table 1: Anticancer Activity of Indoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Bromoethyl)-5-methylindoline-2,3-dione | MCF-7 | TBD |

| Related Compound A | MCF-7 | 7.17 |

| Related Compound B | A-549 | TBD |

Antimicrobial Activity

Indoline derivatives have also been reported to exhibit antimicrobial properties. The broad-spectrum activity against various pathogens suggests that 1-(2-Bromoethyl)-5-methylindoline-2,3-dione could be effective in treating infections. Studies indicate moderate antimicrobial effects in preclinical models, which warrant further exploration for clinical applications .

Table 2: Antimicrobial Activity Summary

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The mechanisms underlying the biological activities of 1-(2-Bromoethyl)-5-methylindoline-2,3-dione are still being elucidated. Potential mechanisms include:

- Inhibition of Cell Proliferation : Indoline derivatives may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- VEGFR-2 Inhibition : Some studies suggest that these compounds can inhibit VEGFR-2 activity, reducing tumor angiogenesis and growth .

Case Studies

A case study involving a series of indoline derivatives demonstrated their effectiveness in inducing apoptosis in cancer cells via the mitochondrial pathway. The study measured levels of apoptotic markers such as caspases and Bcl-2 family proteins, indicating that these compounds could modulate key pathways involved in cell survival and death .

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2-Bromoethyl)-5-methylindoline-2,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromoalkylation of a pre-functionalized indoline-2,3-dione core. A common approach is nucleophilic substitution using 2-bromoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires controlling steric hindrance and temperature: higher temperatures (>80°C) may lead to decomposition, while insufficient base concentration reduces alkylation efficiency. Parallel purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from byproducts like dehalogenated derivatives . Table 1 : Example Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methylindoline-2,3-dione | 2-Bromoethyl bromide | DMF | 70 | 65–72 | |

| 5-Methylindoline-2,3-dione | 2-Bromoethyl mesylate | THF | 60 | 58–63 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming the bromoethyl chain (δ ~3.6–3.8 ppm for CH₂Br, triplet splitting) and methyl group (δ ~2.4 ppm, singlet). Aromatic protons in the indoline-dione ring appear as distinct multiplets (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolves steric effects and confirms the planar indoline-dione core. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Example: CCDC deposition codes for related structures (e.g., Tribak et al., 2016) .

- HRMS : Validates molecular weight (calculated for C₁₁H₁₀BrNO₂: 267.06 g/mol) with <2 ppm error .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes/receptors relevant to indoline-dione derivatives (e.g., kinase inhibition, GPCR modulation). Use dose-response curves (1–100 µM) in HEK293 or HeLa cells, monitoring viability via MTT assays. Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement with Western blotting for phosphorylation markers .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer :

- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to the compound’s potential lachrymatory effects. Avoid exposure to moisture, as hydrolysis may release HBr gas .

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Stability tests via TLC (hexane/EtOAc) every 3 months are advised .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the bromoethylation step?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. The indoline-dione’s carbonyl groups direct electrophilic attack to the less hindered nitrogen site. DFT calculations (B3LYP/6-31G*) show a lower activation energy (~12 kcal/mol) for alkylation at the indoline nitrogen versus alternative positions. Solvent polarity (DMF vs. THF) further modulates transition-state stabilization .

Q. How can computational modeling (e.g., DFT, MD) predict reactivity and biological interactions?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the bromoethyl chain’s LUMO (-1.2 eV) suggests susceptibility to nucleophilic substitution .

- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., COX-2) using GROMACS. Parameterize the compound with GAFF2 force fields and validate docking poses against crystallographic data .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity, incubation time). Reproduce results using standardized protocols (e.g., NIH’s Assay Guidance Manual). For example, if cytotoxicity varies between MCF-7 and A549 cells, perform transcriptomic profiling to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) .

Q. What strategies optimize structure-activity relationships (SAR) for bromoethyl-substituted indoline-diones?

- Methodological Answer : Systematically modify substituents (e.g., halogens, alkyl chains) and assess bioactivity. A recent SAR study on 5-methyl derivatives showed that replacing bromoethyl with chloroethyl reduced cytotoxicity by 40%, while fluoroethyl analogs retained activity. Use QSAR models (e.g., CoMFA) to correlate logP values with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.